3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is a chemical compound characterized by its unique molecular structure and potential biological activities. It belongs to the class of quinolinone derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The compound's molecular formula is C15H17N1O2, with a molecular weight of approximately 231.29 g/mol. Its structural features include a quinoline backbone, which consists of a fused benzene and pyridine ring, along with hydroxyl and butyl substituents that enhance its chemical properties and biological activity.
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be synthesized through various methods, including one-pot reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and butyl bromide in the presence of a base. This compound is classified under quinolinones, which are recognized for their pharmacological significance, including antimicrobial, antioxidant, and anticancer properties.
The synthesis of 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be achieved using several methodologies:
These methods highlight the versatility in synthesizing this compound and its derivatives while maintaining high yields.
The molecular structure of 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one features:
The structural representation can be denoted as follows:
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one participates in various chemical reactions due to its functional groups:
Research indicates that derivatives synthesized from this compound exhibit enhanced biological activities compared to their precursors.
The mechanism of action for 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one primarily revolves around its interaction with biological targets:
Data from biological assays indicate significant activity against various cell lines, suggesting potential therapeutic applications .
The physical properties of 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one include:
Key chemical properties include:
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one has several applications in scientific research:
The compound is systematically named 3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one according to IUPAC conventions. This nomenclature precisely defines the quinoline backbone substituted with:
Table 1: Synonyms and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 100717-76-8 |
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |
InChI Key | UGSGKYKRLRQHBS-UHFFFAOYSA-N |
Alternative Names | 3-Butyl-4-hydroxy-1-methyl-2(1H)-quinolinone; Oprea1_394839 |
The molecular formula C₁₄H₁₇NO₂ confirms a carbon-rich heterocyclic structure with:
Though direct X-ray data for this compound is unavailable in the search results, crystallographic studies of analogous 4-hydroxyquinolin-2(1H)-ones reveal a universal motif:
The compound exists predominantly as the 2-quinolone tautomer rather than the 2-hydroxyquinoline form, evidenced by:
Table 2: Structural Comparison with Analogous Compounds
Compound | Molecular Formula | LogP | Key Structural Difference | |
---|---|---|---|---|
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one | C₁₄H₁₇NO₂ | 2.59 | Reference compound | |
1-Butyl-4-hydroxy-3-methylquinolin-2(1H)-one | C₁₄H₁₇NO₂ | 2.82 | Butyl at N1, methyl at C3 | |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | C₁₂H₁₃NO₂ | 2.10 | Ethyl vs. butyl at C3 | |
4-Hydroxy-1-methylquinolin-2(1H)-one | C₁₀H₉NO₂ | 1.70 | No C3 substituent | [1] [9] |
¹H-NMR (DMSO-d₆, predicted δ ppm):
¹³C-NMR (predicted δ ppm):
FT-IR (KBr, cm⁻¹):
Table 3: Key Spectroscopic Assignments
Technique | Chemical Shift/Wavenumber | Assignment |
---|---|---|
¹H-NMR | δ 14.20 | C4-OH (H-bonded) |
δ 3.65–3.75 | N-CH₃ | |
δ 2.85 | Butyl C1′-H₂ (adjacent to C3) | |
¹³C-NMR | δ 163.5 | C2 (carbonyl) |
δ 158.2 | C4 (hydroxylated) | |
δ 138.0 | C8a (bridgehead) | |
FT-IR | 1665 cm⁻¹ | Lactam C=O stretch |
3400 cm⁻¹ | O-H stretch (intramolecular H-bond) |
Under EI-MS conditions, the molecular ion [M]⁺˙ at m/z 231.1260 undergoes predictable cleavages:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2